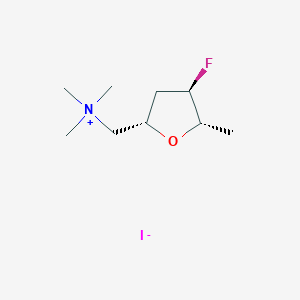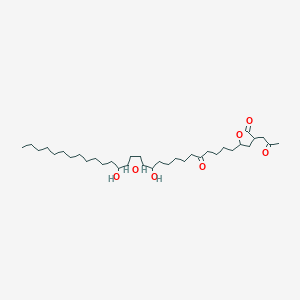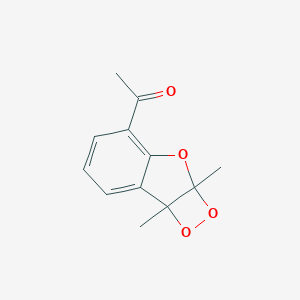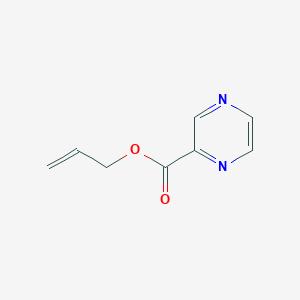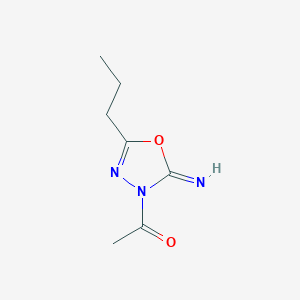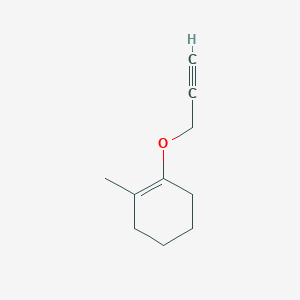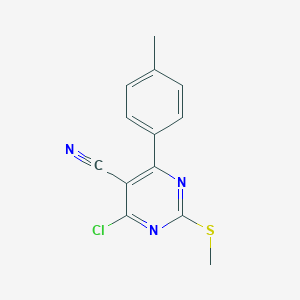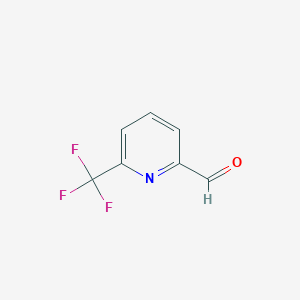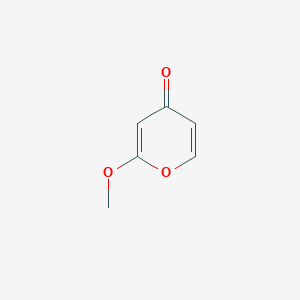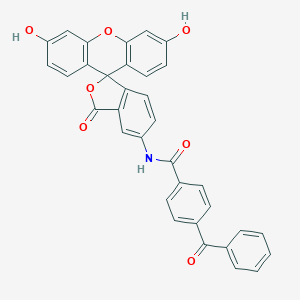
4-Benzoyl(benzoyl)-1-amidofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl(benzoyl)-1-amidofluorescein, also known as BBF 2, is a fluorescent dye that is widely used in scientific research. The dye is commonly used as a tracer in biological and medical research due to its high sensitivity and specificity. BBF 2 is a derivative of fluorescein and is synthesized by the reaction of fluorescein isothiocyanate with benzoyl chloride.
Mécanisme D'action
4-Benzoyl(benzoyl)-1-amidofluorescein 2 works by binding to biomolecules such as proteins and nucleic acids. The dye is excited by light of a specific wavelength and emits fluorescence at a longer wavelength. This fluorescence can be detected and quantified, allowing researchers to visualize and measure the labeled biomolecules.
Effets Biochimiques Et Physiologiques
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is a relatively inert dye and does not have any significant biochemical or physiological effects on cells or tissues. However, the dye can bind to biomolecules and interfere with their function if used in high concentrations. Therefore, it is important to use 4-Benzoyl(benzoyl)-1-amidofluorescein 2 at appropriate concentrations in research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-Benzoyl(benzoyl)-1-amidofluorescein 2 has several advantages for lab experiments. The dye is highly sensitive and specific, allowing for accurate labeling and detection of biomolecules. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 4-Benzoyl(benzoyl)-1-amidofluorescein 2. The dye can be expensive, and it may not be suitable for labeling certain biomolecules or in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in scientific research. One direction is the development of new derivatives of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 with improved properties such as higher sensitivity or longer fluorescence lifetime. Another direction is the application of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in new areas of research such as drug discovery or diagnostics. Finally, the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in combination with other imaging techniques such as electron microscopy or X-ray crystallography could provide new insights into the structure and function of biomolecules.
Méthodes De Synthèse
The synthesis of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 involves the reaction of fluorescein isothiocyanate with benzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by chromatography to obtain the pure 4-Benzoyl(benzoyl)-1-amidofluorescein 2.
Applications De Recherche Scientifique
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is widely used as a tracer in biological and medical research. The dye is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also used in fluorescence microscopy, flow cytometry, and other imaging techniques. The dye is highly sensitive and specific, making it a valuable tool in research.
Propriétés
Numéro CAS |
130991-96-7 |
|---|---|
Nom du produit |
4-Benzoyl(benzoyl)-1-amidofluorescein |
Formule moléculaire |
C34H21NO7 |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |
InChI |
InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |
Clé InChI |
GAHUUHZFTHBTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Autres numéros CAS |
130991-96-7 |
Synonymes |
4-benzoyl(benzoyl)-1-amidofluorescein BzAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
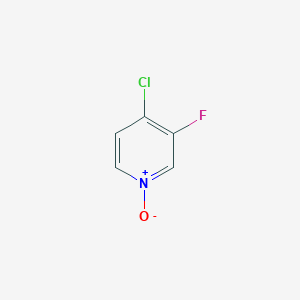
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
